molecular formula C14H16N2O6 B2687891 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid CAS No. 894622-91-4

1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2687891
CAS No.: 894622-91-4
M. Wt: 308.29
InChI Key: VLSKMXGLFYHWKN-UHFFFAOYSA-N
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Description

1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound featuring a 5-oxopyrrolidine-3-carboxylic acid core substituted with a 3,4-dimethoxyphenylcarbonylamino group. This compound is commercially available (sc-320099, Santa Cruz Biotechnology) and serves as a scaffold for drug discovery .

Properties

IUPAC Name

1-[(3,4-dimethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-21-10-4-3-8(5-11(10)22-2)13(18)15-16-7-9(14(19)20)6-12(16)17/h3-5,9H,6-7H2,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSKMXGLFYHWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN2CC(CC2=O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the acylation of the pyrrolidine ring with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Antioxidant Activity

  • 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives
    • Substituents : 5-Cl, 2-OH on the phenyl ring.
    • Activity : Demonstrated potent antioxidant effects via DPPH radical scavenging (IC₅₀ values ranging 12–45 μM) and reducing power assays. Chlorine and hydroxyl groups synergize to enhance radical stabilization .
    • Key Finding : Heterocyclic moieties at position 3 of the pyrrolidine ring further modulate activity, with thiazole and pyrazole derivatives showing superior efficacy .

Antimicrobial and Anticancer Activity

  • 1-(2-Hydroxyphenyl)- and 3,5-Dichloro-2-hydroxyphenyl-5-oxopyrrolidine-3-carboxylic acid derivatives Substituents: 2-OH or 3,5-Cl₂, 2-OH on the phenyl ring. The dichloro-hydroxyphenyl variant showed enhanced cytotoxicity, likely due to increased electrophilicity .

Nrf2 Enhancer Activity

  • 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid Substituents: 3,4-Dihydroxybenzylidene group. Activity: Designed via computer-aided methods to activate the Nrf2 pathway, a key regulator of oxidative stress. The catechol (3,4-dihydroxy) moiety facilitates hydrogen bonding with Keap1, enhancing antioxidant response element (ARE) activation .

Pharmacokinetic and Physicochemical Properties

Compound Substituents LogP* Solubility (mg/mL) Key Pharmacokinetic Traits
Target Compound 3,4-Dimethoxy ~2.1 ~0.15 (aqueous) High lipophilicity, moderate solubility
1-(5-Cl-2-OH-phenyl) derivative 5-Cl, 2-OH ~1.8 ~0.35 Improved solubility due to -OH group
1-(3,5-Cl₂-2-OH-phenyl) derivative 3,5-Cl₂, 2-OH ~2.5 ~0.10 High membrane permeability, low solubility
3,4-Dihydroxybenzylidene derivative 3,4-Dihydroxy ~0.9 ~1.20 High solubility, rapid excretion

*Calculated using fragment-based methods.

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxy (target compound) and hydroxyl groups enhance antioxidant activity via radical stabilization, while chloro substituents improve antimicrobial potency through increased electrophilicity .
  • Position of Substituents :
    • 3,4-Disubstitution (e.g., dimethoxy or dihydroxy) optimizes steric and electronic interactions with biological targets, as seen in Nrf2 enhancers .
  • Heterocyclic Modifications :
    • Pyrazole or thiazole rings at position 3 of the pyrrolidine backbone enhance anticancer activity by promoting DNA intercalation or enzyme inhibition .

Biological Activity

1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core with a carboxylic acid group and a dimethoxyphenyl substituent. Its structural formula can be represented as follows:

C14H15NO5\text{C}_{14}\text{H}_{15}\text{N}\text{O}_{5}

Recent studies have highlighted the compound's role as an Nrf2 enhancer, which is crucial for cellular defense against oxidative stress. The Nrf2 pathway is known for regulating the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

Nrf2 Activation

Research indicates that derivatives of 5-oxopyrrolidine-3-carboxylic acid activate the Nrf2 pathway in a dose-dependent manner. This activation leads to enhanced cytoprotective effects in cellular models, particularly in rat pheochromocytoma PC-12 cells. The mechanism involves the inhibition of Keap1, which normally targets Nrf2 for degradation, thereby stabilizing Nrf2 and promoting its translocation to the nucleus where it initiates the transcription of protective genes .

Biological Activities

The biological activities of 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by enhancing the expression of phase II detoxifying enzymes.
  • Cytoprotective Effects : Demonstrated through various assays indicating increased cell viability under oxidative stress conditions.

Study 1: Nrf2-Mediated Cytoprotection

A study published in ACS Omega explored several derivatives of 5-oxopyrrolidine-3-carboxylic acid for their ability to activate the Nrf2 pathway. Among these, one derivative showed superior activity compared to parent compounds, indicating its potential for developing therapeutics aimed at oxidative-stress-related diseases .

Study 2: Cytotoxicity Assessment

In vitro studies evaluated the cytotoxic effects of this compound on multiple myeloma cells (RPMI 8226). The MTT assay revealed that certain derivatives exhibited IC50 values ranging from 61 to 170 µM, suggesting moderate cytotoxicity. Notably, compounds with specific substitutions showed enhanced efficacy over time .

CompoundIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
Compound A614334
Compound B1698515

Study 3: Proteasome Inhibition

Further investigations into proteasome inhibition revealed that some derivatives significantly inhibited proteasome activity in RPMI 8226 cells. This effect correlates with their cytotoxicity, providing insights into their mechanism as potential anti-cancer agents .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction steps?

Answer: The compound is synthesized via multi-step protocols involving:

  • Itaconic acid as a precursor : Cyclization reactions generate the pyrrolidinone scaffold. For example, itaconic acid derivatives undergo condensation with amines (e.g., 3,4-dimethoxyaniline) to form the amide bond at position 1 .
  • Parallel amidation : Carboxylic acid intermediates (e.g., 5-oxopyrrolidine-3-carboxylic acid derivatives) are amidated with 3,4-dimethoxybenzoyl chloride or activated esters under basic conditions (e.g., DIPEA in DMF) .
  • Catalytic esterification : Sulfuric acid or palladium/copper catalysts are used for selective functionalization, as seen in analogous syntheses of 1-(substituted-phenyl)pyrrolidinones .

Q. Which spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm, carbonyl signals at ~170 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for structurally related pyrrolidinecarboxylic acids .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., calculated [M+H]+ for C15_{15}H18_{18}N2_2O6_6: 323.12) .

Advanced Research Questions

Q. How can reaction yields be optimized during the final amidation step?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of the carboxylic acid intermediate and acylating agent .
  • Catalyst screening : Triethylamine or HATU improve coupling efficiency in amidation reactions .
  • Temperature control : Reactions conducted at 0–25°C minimize side-product formation (e.g., racemization or over-acylation) .

Q. What contradictions exist in reported biological activities of structurally similar pyrrolidinones, and how should they be addressed?

Answer:

  • Variability in enzyme inhibition : Analogous 5-oxopyrrolidine derivatives show conflicting IC50_{50} values due to differences in assay conditions (e.g., pH, co-solvents). Standardized protocols (e.g., fixed DMSO concentrations ≤1%) are recommended .
  • Cellular permeability : Discrepancies in cytotoxicity data may arise from variations in cell-membrane permeability. LogP calculations (e.g., XLogP3 ~1.5) and in vitro permeability assays (Caco-2 models) clarify these inconsistencies .

Q. What computational strategies predict the compound’s interactions with biological targets?

Answer:

  • Docking studies : Molecular docking (AutoDock Vina) identifies potential binding modes with enzymes like PYCR1, a reductase linked to proline metabolism .
  • MD simulations : All-atom molecular dynamics (AMBER or GROMACS) assess binding stability under physiological conditions (e.g., 150 mM NaCl, 310 K) .
  • QSAR modeling : Quantitative structure-activity relationship models correlate substituent effects (e.g., methoxy groups) with activity trends .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in synthetic yields reported across studies?

Answer:

  • Reproducibility checks : Replicate reactions using identical reagents (e.g., itaconic acid purity ≥98%) and equipment (e.g., Schlenk lines for moisture-sensitive steps) .
  • Byproduct analysis : LC-MS or TLC monitors intermediate degradation (e.g., lactam vs. lactone formation) .
  • Statistical design : Use response surface methodology (RSM) to optimize variables (temperature, stoichiometry) systematically .

Experimental Design Considerations

Q. What controls are essential in biological assays evaluating this compound’s efficacy?

Answer:

  • Positive controls : Known inhibitors (e.g., PYCR1 inhibitor SW1573) validate assay sensitivity .
  • Vehicle controls : DMSO or PBS at equivalent concentrations rule out solvent effects .
  • Cellular viability assays : MTT or resazurin tests confirm cytotoxicity is compound-specific, not artifact-driven .

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